molecular formula C10H9F2N3 B2538488 (1S)-1-Azido-5,7-difluoro-1,2,3,4-tetrahydronaphthalene CAS No. 1820575-11-8

(1S)-1-Azido-5,7-difluoro-1,2,3,4-tetrahydronaphthalene

Cat. No.: B2538488
CAS No.: 1820575-11-8
M. Wt: 209.2
InChI Key: DEZGZXWMHRVNOX-JTQLQIEISA-N
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Description

(1S)-1-Azido-5,7-difluoro-1,2,3,4-tetrahydronaphthalene is a chemical compound that belongs to the class of azides and fluorinated naphthalenes. This compound is characterized by the presence of an azido group (-N₃) and two fluorine atoms attached to a tetrahydronaphthalene ring system. The stereochemistry of the compound is specified by the (1S) configuration, indicating the spatial arrangement of the substituents around the chiral center.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-Azido-5,7-difluoro-1,2,3,4-tetrahydronaphthalene typically involves the introduction of the azido group and fluorine atoms onto the naphthalene ring. One common method is the nucleophilic substitution reaction where a suitable precursor, such as a halogenated naphthalene, is treated with sodium azide (NaN₃) under appropriate conditions. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-Azido-5,7-difluoro-1,2,3,4-tetrahydronaphthalene can undergo various chemical reactions, including:

    Oxidation: The azido group can be oxidized to form nitro or nitroso derivatives.

    Reduction: Reduction of the azido group can yield amines.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed in substitution reactions.

Major Products

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Primary amines.

    Substitution: Various substituted naphthalenes depending on the nucleophile used.

Scientific Research Applications

(1S)-1-Azido-5,7-difluoro-1,2,3,4-tetrahydronaphthalene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.

    Biology: Investigated for its potential as a bioorthogonal reagent, allowing for selective labeling and modification of biomolecules.

    Medicine: Explored for its potential in drug discovery, particularly in the development of fluorinated pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties due to the presence of fluorine atoms.

Mechanism of Action

The mechanism of action of (1S)-1-Azido-5,7-difluoro-1,2,3,4-tetrahydronaphthalene involves its reactivity due to the azido group and fluorine atoms. The azido group can participate in click chemistry reactions, forming stable triazole rings upon reaction with alkynes. The fluorine atoms can influence the compound’s electronic properties, making it useful in various chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.

Comparison with Similar Compounds

Similar Compounds

    (1S)-1-Azido-5,7-dichloro-1,2,3,4-tetrahydronaphthalene: Similar structure but with chlorine atoms instead of fluorine.

    (1S)-1-Azido-5,7-dibromo-1,2,3,4-tetrahydronaphthalene: Similar structure but with bromine atoms instead of fluorine.

    (1S)-1-Azido-5,7-diiodo-1,2,3,4-tetrahydronaphthalene: Similar structure but with iodine atoms instead of fluorine.

Uniqueness

The presence of fluorine atoms in (1S)-1-Azido-5,7-difluoro-1,2,3,4-tetrahydronaphthalene imparts unique properties such as increased stability, lipophilicity, and electronic effects compared to its chloro, bromo, and iodo analogs. These properties make it particularly valuable in applications requiring high reactivity and selectivity.

Properties

IUPAC Name

(1S)-1-azido-5,7-difluoro-1,2,3,4-tetrahydronaphthalene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F2N3/c11-6-4-8-7(9(12)5-6)2-1-3-10(8)14-15-13/h4-5,10H,1-3H2/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEZGZXWMHRVNOX-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)C(=CC(=C2)F)F)N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](C2=C(C1)C(=CC(=C2)F)F)N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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